molecular formula C11H19NO3 B6645910 3-[Cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid

3-[Cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid

Cat. No.: B6645910
M. Wt: 213.27 g/mol
InChI Key: QRDBTAFKAUNTDZ-UHFFFAOYSA-N
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Description

3-[Cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid is an organic compound that features a cyclopentyl group, an ethylamino group, and a methyl-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate ethyl 2-(cyclopentylamino)acetate. This intermediate is then subjected to a methylation reaction using methyl iodide in the presence of a base to yield ethyl 2-(cyclopentyl(ethyl)amino)-2-methylacetate. Finally, hydrolysis of the ester group under acidic conditions produces this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[Cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[Cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Shares the cyclopentyl group but lacks the ethylamino and oxopropanoic acid moieties.

    Ethyl 2-bromoacetate: Used as a precursor in the synthesis but lacks the cyclopentyl and amino groups.

    Methyl 2-oxopropanoic acid: Contains the oxopropanoic acid moiety but lacks the cyclopentyl and ethylamino groups.

Uniqueness

3-[Cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-3-12(9-6-4-5-7-9)10(13)8(2)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDBTAFKAUNTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCC1)C(=O)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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